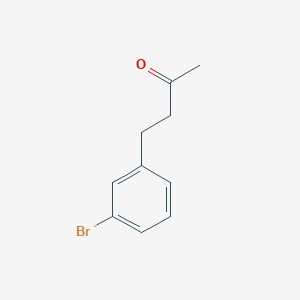

4-(3-Bromophenyl)butan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAFLRMHQUMGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293718 | |

| Record name | 4-(3-bromophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-70-5 | |

| Record name | 3506-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-bromophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)butan-2-one

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 4-(3-bromophenyl)butan-2-one, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings and practical execution of several key synthetic strategies, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions (Suzuki and Heck), and organometallic approaches utilizing Grignard and Gilman reagents. Each section will offer a critical analysis of the methodology, a step-by-step experimental protocol, and a discussion of the advantages and limitations of each route. The guide is designed to be a self-validating resource, with in-text citations to authoritative literature and a comprehensive reference list to support the presented protocols and mechanistic claims.

Introduction

This compound is a ketone featuring a brominated phenyl ring attached to a butane chain. The presence of the bromine atom provides a reactive handle for further functionalization, making this molecule a versatile building block in medicinal chemistry and materials science. The butanone moiety also offers a site for various chemical transformations. The strategic synthesis of this compound is therefore of significant interest, and the choice of synthetic route can have a profound impact on yield, purity, and overall efficiency. This guide will provide the necessary technical details to enable researchers to make informed decisions when planning the synthesis of this compound and related structures.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired aryl ketone.[3] In the context of synthesizing this compound, a plausible precursor would be 3-bromophenylacetyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

A simplified Friedel-Crafts acylation scheme.

Materials:

-

3-Bromophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of 3-Bromophenylacetyl chloride: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) to 3-bromophenylacetic acid (1.0 equivalent) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromophenylacetyl chloride, which can be used directly in the next step.

-

Acylation: To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][6]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[4]

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Acid:SOCl₂) | 1 : 1.2 |

| Molar Ratio (Acyl Chloride:AlCl₃) | 1 : 1.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

Causality and Insights: The use of a Lewis acid like AlCl₃ is crucial for generating the highly reactive acylium ion.[2] The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions. The aqueous work-up with acid is necessary to decompose the aluminum chloride complex of the product ketone.[5] A major consideration in Friedel-Crafts reactions is the regioselectivity. In the case of a substituted benzene ring like bromobenzene, a mixture of ortho, meta, and para isomers can be formed.[5] However, starting with 3-bromophenylacetic acid circumvents this issue.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of aryl ketones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[7][8][9] This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9]

Mechanism: The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[7][10]

Proposed Synthetic Route: A plausible approach for the synthesis of this compound via Suzuki coupling would involve the reaction of 3-bromophenylboronic acid with a suitable 4-carbon ketone synthon, such as 4-halo-butan-2-one.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromophenylboronic acid

-

4-Chlorobutan-2-one or 4-bromobutan-2-one

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst and ligand system (e.g., Pd(OAc)₂ and PPh₃)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

-

Toluene and water (or another suitable solvent system like 1,4-dioxane/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromophenylboronic acid (1.2 equivalents), 4-chlorobutan-2-one (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and potassium carbonate (2.0 equivalents).[11][12]

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (around 80-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 50 mL).[12]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Boronic Acid:Haloketone) | 1.2 : 1 |

| Catalyst Loading | 1-5 mol% |

| Base | 2-3 equivalents |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Causality and Insights: The base is crucial for the transmetalation step, activating the boronic acid.[13] The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. The use of a biphasic solvent system is common in Suzuki couplings.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] When methyl vinyl ketone is used as the alkene partner, the reaction can lead to the formation of a 4-aryl-3-buten-2-one.[16] This unsaturated ketone can then be selectively reduced to the desired saturated ketone, this compound.

Mechanism: The Heck catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[17][18]

Experimental Protocol: Heck Coupling and Subsequent Reduction

Reaction Scheme:

A two-step synthesis via Heck coupling and reduction.

Materials:

-

3-Bromoiodobenzene or 1,3-dibromobenzene

-

Methyl vinyl ketone

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Heck Reaction: In a Schlenk flask, combine 3-bromoiodobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (1.5 equivalents) in DMF.[7]

-

Add methyl vinyl ketone (1.2 equivalents) and heat the mixture to 80-100 °C for 12-24 hours under an inert atmosphere.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 4-(3-bromophenyl)but-3-en-2-one by column chromatography.

-

Reduction: Dissolve the purified enone in ethanol and add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Quantitative Data Summary:

| Parameter | Heck Reaction | Reduction |

| Molar Ratio (Aryl Halide:Alkene) | 1 : 1.2 | N/A |

| Catalyst Loading | 1-5 mol% | 5-10 wt% |

| Reaction Temperature | 80-100 °C | Room Temperature |

| Reaction Time | 12-24 hours | 2-6 hours |

| Typical Yield | 60-80% (Heck) | >95% (Reduction) |

Causality and Insights: The Heck reaction often yields the thermodynamically more stable E-isomer of the unsaturated product.[7] The subsequent catalytic hydrogenation is a reliable method for the selective reduction of the carbon-carbon double bond without affecting the carbonyl group or the aryl bromide.

Organometallic Routes: Grignard and Gilman Reagents

Organometallic reagents provide powerful nucleophilic carbon sources for the formation of new carbon-carbon bonds.

Grignard Reaction

Grignard reagents (RMgX) are highly reactive organomagnesium halides that readily add to the carbonyl group of ketones and aldehydes to form alcohols.[19][20] A potential, though less direct, route to this compound could involve the reaction of 3-bromobenzylmagnesium bromide with a suitable electrophile, followed by oxidation. A more direct approach involves the reaction of a Grignard reagent with a nitrile, which yields a ketone after hydrolysis.

Gilman Reagents (Organocuprates)

Gilman reagents (lithium diorganocuprates, R₂CuLi) are softer nucleophiles than Grignard reagents and are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated ketones.[3][14] This makes them ideal for the synthesis of this compound from a 3-bromophenyl source and methyl vinyl ketone.

Mechanism: The Gilman reagent is prepared in situ from an organolithium compound and a copper(I) salt.[19][21] The organocuprate then adds to the β-carbon of the α,β-unsaturated ketone, forming an enolate intermediate. Subsequent aqueous work-up protonates the enolate to give the final saturated ketone.[21]

Experimental Protocol: Conjugate Addition of a Gilman Reagent

Reaction Scheme:

Synthesis via a Gilman reagent.

Materials:

-

1,3-Dibromobenzene or 3-bromoiodobenzene

-

n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)

-

Copper(I) iodide (CuI)

-

Methyl vinyl ketone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 3-Bromophenyllithium: To a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture at this temperature for 1 hour.

-

Formation of the Gilman Reagent: In a separate flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous THF at -78 °C. Slowly add the freshly prepared 3-bromophenyllithium solution to the CuI suspension. Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.[19][21]

-

Conjugate Addition: To the Gilman reagent at -78 °C, add a solution of methyl vinyl ketone (1.1 equivalents) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Aryl Halide:n-BuLi) | 1 : 1 |

| Molar Ratio (Aryl Lithium:CuI) | 2 : 1 |

| Molar Ratio (Gilman Reagent:Enone) | 1 : 1.1 |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

Causality and Insights: The use of low temperatures is critical for the stability of the organolithium and Gilman reagents.[21] The 1,4-addition is highly favored for Gilman reagents over the 1,2-addition that is often observed with more reactive organometallic reagents like Grignards.[3]

Safety and Handling Precautions

-

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas.[2][22][23][24] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric, particularly when dry and exposed to air.[16][25][26] They should be handled under an inert atmosphere when dry. Used catalysts should be kept wet.

-

Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents.[1][27][28][29] Reactions should be carried out in anhydrous solvents under an inert atmosphere. An ice bath should be readily available to control exothermic reactions.

-

Organocuprate Reagents: Organolithium precursors to Gilman reagents are pyrophoric.[13] These reagents are also sensitive to air and moisture and should be handled under an inert atmosphere at low temperatures. Quenching of these reactions should be done carefully and at low temperatures.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.

-

Friedel-Crafts acylation offers a direct approach but may require the synthesis of the appropriate acyl chloride precursor.

-

Suzuki-Miyaura coupling provides a versatile and high-yielding route with good functional group tolerance.

-

Heck coupling followed by reduction is a viable two-step process, particularly if the corresponding aryl halide is readily available.

-

The Gilman reagent-mediated conjugate addition is a highly efficient and regioselective method for constructing the target molecule.

Each of these methods has been presented with a detailed experimental protocol to serve as a practical guide for the synthetic chemist. By understanding the underlying principles and practical considerations of each approach, researchers can confidently select and execute the most suitable synthesis of this compound for their specific needs.

References

- Honrel. (2025).

- American Chemical Society. Grignard Reaction.

- Fisher Scientific.

- ChemicalBook.

- ChemicalBook.

- Developing SOPs for Hazardous Chemical Manipul

- New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet.

- Quora. (2022).

- Chemistry LibreTexts. (2020). 5.

- Carl ROTH.

- Sigma-Aldrich.

- RSC Publishing. (2023).

- Chemistry Notes. (2020).

- Wikipedia. Gilman reagent.

- University of California, Los Angeles. (2017).

- BASF. (2025).

- YouTube. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism).

- Fiveable. Organocopper reagents | Organic Chemistry II Class Notes.

- Benchchem. Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.

- Sigma-Aldrich. (2025).

- BYJU'S. Reactions Undergone by Gilman Reagents.

- ChemTalk. Gilman Reagents.

- University of Michigan.

- Chemistry LibreTexts. (2020). 5.

- Friedel-Crafts Acetyl

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Alfa Chemistry. Heck Reaction.

- Myers, A. G. The Suzuki Reaction. Chem 115.

- Organic Chemistry Portal. Grignard Reaction.

- Khan Academy. Synthesis of alcohols using Grignard reagents I (video).

- The Suzuki Reaction. (2014).

- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- 12BL Experiment 10: Friedel Crafts Acyl

- MDPI. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Skywork.ai. (2025).

- Friedel - Crafts acetyl

- Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides.

- Chemistry LibreTexts. (2023). Heck reaction.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Organic Chemistry Portal. Heck Reaction.

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.

- Wikipedia. Reactions of organocopper reagents.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. nj.gov [nj.gov]

- 3. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. static-us-img.skywork.ai [static-us-img.skywork.ai]

- 14. byjus.com [byjus.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Gilman Reagents | ChemTalk [chemistrytalk.org]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. chemistnotes.com [chemistnotes.com]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. carlroth.com [carlroth.com]

- 25. honrel.com [honrel.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. acs.org [acs.org]

- 28. dchas.org [dchas.org]

- 29. quora.com [quora.com]

An In-Depth Technical Guide to 4-(3-Bromophenyl)butan-2-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)butan-2-one, a versatile ketone intermediate possessing significant potential in organic synthesis and medicinal chemistry. The strategic placement of a bromine atom on the phenyl ring and a reactive ketone functionality makes this molecule a valuable building block for creating complex molecular architectures. This document details its core chemical and physical properties, outlines a robust synthesis protocol, explores its key chemical reactivities, and discusses its applications, particularly as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic endeavors.

Introduction and Molecular Overview

This compound (CAS No: 3506-70-5) is an aromatic ketone that serves as a critical intermediate in synthetic chemistry.[1] Its structure, featuring a butanone chain attached at the meta-position of a brominated benzene ring, offers two primary sites for chemical modification: the aryl bromide and the carbonyl group. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[2][3] The ketone moiety can undergo a wide range of transformations, including reduction to a secondary alcohol, reductive amination, and aldol condensations.[4] This dual reactivity makes this compound a strategic precursor for generating libraries of complex molecules in drug discovery campaigns.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.

Physical and Chemical Data

The fundamental physicochemical properties have been compiled from established chemical databases.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(3-Bromophenyl)-2-butanone | [1] |

| CAS Number | 3506-70-5 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Exact Mass | 225.99933 Da | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups (-CH₂-), and the terminal methyl group (-CH₃). The aromatic protons in the meta-substituted ring will exhibit complex splitting patterns between δ 7.0-7.5 ppm. The methylene protons adjacent to the aromatic ring (benzylic) and those adjacent to the carbonyl group will appear as triplets around δ 2.9 ppm and δ 2.8 ppm, respectively. The methyl protons will present as a sharp singlet around δ 2.1 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a carbonyl carbon peak in the downfield region (δ > 200 ppm).[5] The aromatic carbons will appear in the δ 120-145 ppm range, with the carbon bearing the bromine atom showing a distinct chemical shift. The methylene and methyl carbons will resonate in the upfield region (δ 20-45 ppm).[6]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretch of the ketone, typically found in the range of 1700-1725 cm⁻¹.[7] Additional bands will be present for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-C stretching within the aromatic ring (around 1450-1600 cm⁻¹).

Synthesis of this compound

The synthesis of aryl butanones can be achieved through several established synthetic routes. A common and reliable method is the Friedel-Crafts acylation or a related coupling strategy. While a specific protocol for this compound from a source like Organic Syntheses is not available, a robust procedure can be adapted from similar preparations. A plausible and efficient approach involves the coupling of 3-bromobenzyl halide with a ketone enolate equivalent.

Proposed Synthetic Protocol: Acetoacetate Ester Synthesis and Ketonization

This two-step sequence is a classic and highly effective method for preparing ketones. It involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Ethyl Acetoacetate with 3-Bromobenzyl Bromide

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol.

-

Base Addition: Carefully add sodium metal (1.0 eq) in small pieces to the ethanol to generate a solution of sodium ethoxide. Allow the sodium to react completely.

-

Substrate Addition: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15 minutes.

-

Alkylation: Add a solution of 3-bromobenzyl bromide (1.0 eq) in 50 mL of absolute ethanol dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add 150 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude alkylated product.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Add the crude product from Step 1 to a 500 mL round-bottom flask containing a 10% aqueous solution of sodium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux for 2 hours to saponify the ester.

-

Decarboxylation: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 6M hydrochloric acid. Gently heat the mixture to 50-60 °C until the evolution of CO₂ ceases (typically 1-2 hours).

-

Extraction and Purification: Cool the reaction mixture and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices: The use of sodium ethoxide creates the enolate of ethyl acetoacetate, a soft nucleophile ideal for Sₙ2 reaction with the benzyl bromide. The final acidic workup and heating are crucial for the decarboxylation of the intermediate β-keto acid, which is thermally unstable and readily loses CO₂ to form the desired ketone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations.

Reactions at the Aryl Bromide: Suzuki-Miyaura Coupling

The aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions, providing a powerful method for C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[3][8]

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the flask.

-

Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 4-(biphenyl-3-yl)butan-2-one, can be purified by column chromatography.

Authoritative Grounding: The mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Reactions at the Ketone: Selective Reduction

The ketone functionality can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄).[4] This transformation is valuable for introducing a chiral center and a hydroxyl group, which can serve as a handle for further functionalization.

Exemplary Protocol: Reduction to 4-(3-Bromophenyl)butan-2-ol

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.

-

Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic. Remove the bulk of the solvent under reduced pressure. Add water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Expertise & Experience: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aryl bromide, making it ideal for this transformation. The reaction is typically clean and high-yielding.

Applications in Drug Development

Brominated organic compounds are crucial intermediates in the pharmaceutical industry. The aryl bromide handle allows for late-stage diversification of a drug candidate scaffold through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). While specific, publicly documented examples of this compound being used as a direct precursor to a commercialized drug are scarce, its structural motif is present in various biologically active molecules. Its utility lies in its potential to serve as a key building block for compounds targeting a range of therapeutic areas. For instance, related bromophenyl structures are integral to the synthesis of drugs for neurological and endocrine disorders. The butanone side chain can be elaborated into more complex functionalities found in active pharmaceutical ingredients (APIs).

Conclusion

This compound is a strategically important synthetic intermediate with significant potential for the construction of complex organic molecules. Its dual reactivity allows for sequential or orthogonal functionalization at both the aromatic ring and the ketone moiety. This guide has provided a detailed overview of its properties, a robust synthetic pathway, and key chemical transformations, highlighting its value for researchers and scientists, particularly those engaged in pharmaceutical discovery and development. The methodologies described herein provide a solid foundation for the effective application of this versatile building block in the synthesis of novel chemical entities.

References

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.

-

Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.

-

Organic Syntheses. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses Procedure.

- Reusch, W. (2013). Reduction of Aldehydes & Ketones. Michigan State University Department of Chemistry. [Note: While this is a general reference, specific URLs for general chemistry concepts are often educational and may change. The principles are standard textbook knowledge.]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article.

-

BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem.

-

Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.

-

University of Calgary. (n.d.). Selectivity using sodium borohydride. University of Calgary.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Pharmaceuticals. [Note: This is a representative article on the utility of brominated intermediates.]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

-

NIST. (n.d.). 4-(p-Acetoxyphenyl)-2-butanone. NIST Chemistry WebBook.

-

YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Note: Generic video link as placeholder, illustrates spectral interpretation principles.]

-

PubMed. (2016). Big Data from Pharmaceutical Patents: A Computational Analysis of Medicinal Chemists' Bread and Butter. Journal of Medicinal Chemistry.

-

Google Patents. (n.d.). Methods for the preparation of brominated intermediates.

-

BLDpharm. (n.d.). (3-bromophenyl)-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

-

ResearchGate. (2019). Reduction using sodium borohydride?

-

ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone.

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

Sources

- 1. This compound | C10H11BrO | CID 260436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to 4-(3-Bromophenyl)butan-2-one (CAS: 3506-70-5)

This compound is a substituted aromatic ketone that serves as a crucial building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl group and a strategically placed bromine atom on the phenyl ring, makes it a highly versatile intermediate for constructing more complex molecular architectures. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups.[1][2][3] This dual functionality makes this compound an attractive starting material in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceutical agents and functional organic materials.[4][5] This guide provides an in-depth exploration of its properties, synthesis, characterization, and safe handling, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3506-70-5 | [6] |

| Molecular Formula | C₁₀H₁₁BrO | [7] |

| Molecular Weight | 227.10 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-(3-Bromophenyl)-2-butanone | [7] |

| Appearance | Typically a solid or oil | [8][9] |

| XLogP3 | 2.5 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [7] |

Section 2: Strategic Synthesis—A Reliable Two-Step Approach

The synthesis of this compound can be efficiently achieved through a robust and scalable two-step sequence involving a base-catalyzed aldol condensation followed by catalytic hydrogenation. This classic approach is favored for its high reliability, use of readily available starting materials, and operational simplicity.

Causality of the Chosen Route: The Claisen-Schmidt (crossed aldol) condensation between 3-bromobenzaldehyde and acetone is a highly effective method for forming the carbon skeleton.[10] The aldehyde lacks α-hydrogens, preventing self-condensation, while the ketone's α-protons are readily deprotonated by a base like sodium hydroxide. The resulting α,β-unsaturated ketone is then selectively reduced. Catalytic hydrogenation is chosen for this step due to its high efficiency and clean conversion, avoiding the need for stoichiometric metal hydride reagents and simplifying workup.

Workflow: Synthesis of this compound

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of (E)-4-(3-Bromophenyl)but-3-en-2-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and ethanol (15 mL).

-

Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: To the cooled basic solution, add 3-bromobenzaldehyde (9.25 g, 50 mmol) followed by the dropwise addition of acetone (7.3 mL, 100 mmol) over 15 minutes, ensuring the temperature remains below 10 °C. The significant excess of acetone drives the reaction towards the desired product and minimizes side reactions.[11]

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate will typically form during this time.

-

Isolation: Quench the reaction by pouring the mixture into 100 mL of cold water. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure α,β-unsaturated ketone intermediate.

Step 2: Synthesis of this compound

-

Catalyst Setup: In a hydrogenation flask or a suitable pressure vessel, charge (E)-4-(3-bromophenyl)but-3-en-2-one (from Step 1, 4.5 g, 20 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (200 mg, ~4-5 wt%).

-

Solvent Addition: Add methanol (50 mL) as the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Pressurize the vessel to 50 psi (or conduct hydrogenation under a hydrogen balloon at atmospheric pressure).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Final Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil or solid can be further purified by column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient to afford the final product.

Section 3: Analytical Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the structural features of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. For this compound, the expected spectrum (in CDCl₃) would show:

-

Aromatic Protons (7.0-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

-

Methylene Protons (-CH₂-Ar, ~2.9 ppm): A triplet corresponding to the two protons adjacent to the aromatic ring.

-

Methylene Protons (-CH₂-CO, ~2.7 ppm): A triplet corresponding to the two protons adjacent to the carbonyl group.

-

Methyl Protons (CH₃, ~2.1 ppm): A sharp singlet for the three protons of the acetyl group.[12]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 208 ppm, characteristic of a ketone.

-

Aromatic Carbons: Multiple signals between 120-145 ppm, including the carbon bearing the bromine atom (ipso-carbon) which will appear at the lower end of this range.

-

Aliphatic Carbons: Signals for the two methylene carbons (~45 ppm and ~30 ppm) and the methyl carbon (~30 ppm).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, indicative of a saturated aliphatic ketone.[12]

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.

-

-

MS (Mass Spectrometry): This technique confirms the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. For C₁₀H₁₁BrO, the expected peaks would be at m/z = 226 and 228.[7]

Section 4: Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules.

-

Scaffold for Cross-Coupling: The 3-bromo substituent is a key functional handle for palladium-catalyzed reactions.[13] This allows for the coupling of various aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening. For example, a Suzuki coupling could introduce a new aromatic ring system, a common strategy in the development of kinase inhibitors or GPCR modulators.[3]

-

Precursor to Chiral Alcohols: The ketone functionality can be stereoselectively reduced to form a chiral alcohol. This hydroxyl group can then serve as a key interaction point with biological targets or as a site for further chemical modification.

-

Derivatization of the Butanone Side Chain: The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the extension and modification of the butanone side chain, further increasing molecular diversity.

Logical Workflow: Utilization in Medicinal Chemistry

Caption: Synthetic diversification of the core molecule.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety data sheets for similar chemical entities.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible substances such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[14] Do not allow it to enter sewer systems.

References

-

This compound | C10H11BrO | CID 260436 - PubChem. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018). Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? - Quora. (2023). Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014). Available at: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [Link]

-

p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. Available at: [Link]

-

1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem. Available at: [Link]

-

Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones - Wiley Online Library. (2025). Available at: [Link]

-

BUTAN-2-ONE - Sdfine. Available at: [Link]

-

Spectra Problem #1 Solution - University of Calgary. Available at: [Link]

-

(4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. Available at: [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids - ResearchGate. Available at: [Link]

-

This compound, 95% Purity, C10H11BrO, 1 gram - Oakwood Chemical. Available at: [Link]

- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents.

- RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents.

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. Available at: [Link]

-

Example 1 - Michigan State University. Available at: [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3506-70-5 [chemicalbook.com]

- 7. This compound | C10H11BrO | CID 260436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. quora.com [quora.com]

- 11. odinity.com [odinity.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

Physical properties of 4-(3-Bromophenyl)butan-2-one

An In-depth Technical Guide on the Physical Properties of 4-(3-Bromophenyl)butan-2-one

Introduction

This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ketone group and a brominated phenyl ring suitable for cross-coupling reactions, makes it a versatile building block. A comprehensive understanding of its physical and spectroscopic properties is paramount for its effective use, enabling researchers to design robust synthetic routes, ensure material purity, and predict its behavior in various chemical environments. This guide provides a detailed examination of the key physicochemical characteristics of this compound, supported by established analytical methodologies and safety protocols.

Chemical Identity and Structure

The unique reactivity and physical behavior of this compound are dictated by its molecular structure, which combines an aliphatic ketone with a meta-substituted bromophenyl group.

Table 1: Core Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 3506-70-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][3] |

| Molecular Weight | 227.10 g/mol | [1][3][4] |

| Canonical SMILES | CC(=O)CCC1=CC(=CC=C1)Br | [1] |

| InChIKey | GMAFLRMHQUMGIG-UHFFFAOYSA-N |[1] |

The structure features a flexible three-carbon chain separating the carbonyl group from the rigid aromatic ring. This separation influences both the electronic environment of the ketone and the steric accessibility of the bromine atom for subsequent chemical transformations.

Physicochemical Properties

The physical properties of a compound govern its handling, purification, and reaction kinetics. The following data, derived from computational models and experimental analogs, provides a foundational understanding of this compound.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance & Interpretation | Reference |

|---|---|---|---|

| Exact Mass | 225.99933 Da | Crucial for high-resolution mass spectrometry analysis to confirm elemental composition. | [1] |

| XLogP3 | 2.5 | This value indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and ethers. | [1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | The low TPSA, corresponding to the carbonyl oxygen, suggests low potential for forming strong hydrogen bonds and contributes to its limited water solubility. | [1] |

| Rotatable Bond Count | 3 | The presence of three rotatable single bonds in the butyl chain imparts significant conformational flexibility to the molecule. | [1] |

| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | The molecule can act as a hydrogen bond acceptor, influencing its interactions with protic solvents or reagents. | [1] |

| Hydrogen Bond Donor Count | 0 | The absence of labile protons (like -OH or -NH) means it cannot act as a hydrogen bond donor. |[1] |

State and Solubility Profile

While specific experimental data for the melting and boiling points are not widely published, compounds of similar molecular weight and structure can exist as either low-melting solids or high-boiling oils at room temperature. Its XLogP3 value of 2.5 strongly predicts poor solubility in aqueous solutions and high solubility in common non-polar and moderately polar organic solvents.

Thermal Properties

The melting and boiling points are critical parameters for purification. A solid compound would be amenable to recrystallization, while a liquid would be purified by vacuum distillation. The absence of readily available experimental data necessitates empirical determination for any new batch, as outlined in Section 4.

Spectroscopic Profile: The Structural Fingerprint

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound after synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group.

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~3100-3000 | C-H (Aromatic) | Medium-Weak | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~2970-2850 | C-H (Aliphatic) | Medium | Stretching vibrations of the C-H bonds in the butyl chain. |

| ~1725-1705 | C=O (Ketone) | Strong, Sharp | The most diagnostic peak for this molecule, confirming the presence of the carbonyl group.[5] |

| ~1600-1450 | C=C (Aromatic) | Medium-Weak | Skeletal vibrations of the benzene ring. |

| ~1200-1000 | C-O | Medium | Stretching vibrations associated with the ketone. |

| ~800-600 | C-Br | Medium-Strong | Stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming its precise connectivity.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments.

-

~2.1 ppm (Singlet, 3H): The methyl protons (-COCH₃) adjacent to the carbonyl group show no coupling.

-

~2.8 ppm (Triplet, 2H): The methylene protons adjacent to the carbonyl group (-CH₂CO-).

-

~3.0 ppm (Triplet, 2H): The benzylic methylene protons (-ArCH₂-).

-

~7.1-7.5 ppm (Multiplet, 4H): The four protons on the meta-substituted benzene ring, which will exhibit a complex splitting pattern.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 unique signals for the 10 carbon atoms, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

-

~208 ppm: Carbonyl carbon (C=O).

-

~120-140 ppm: Six signals for the aromatic carbons, including the carbon bearing the bromine atom (~122 ppm).

-

~45 ppm: Methylene carbon adjacent to the aromatic ring.

-

~30 ppm: Methylene carbon adjacent to the carbonyl.

-

~25 ppm: Methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak: The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of almost equal intensity will be observed at m/z 226 and m/z 228.[1]

-

Fragmentation: Common fragmentation pathways would include alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 211/213, or McLafferty rearrangement. The most prominent fragment is often the bromotropylium ion at m/z 169/171, resulting from cleavage of the bond between the two methylene groups.

Experimental Protocols for Property Determination

The following section outlines standardized workflows and protocols for the empirical validation of the compound's identity, purity, and physical properties.

Workflow for Identity and Purity Confirmation

The robust confirmation of a synthesized batch of this compound requires a multi-step analytical approach. This ensures that the material is structurally correct and free from significant impurities before its use in further applications.

Caption: Workflow for Synthesis, Purification, and Analytical Confirmation.

Protocol: Melting Point Determination

This protocol is applicable if the compound is isolated as a solid. A sharp, well-defined melting point is a strong indicator of purity.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A pure compound should have a sharp melting range of <2°C.

Protocol: Qualitative Solubility Assessment

This protocol provides a practical method to confirm the predicted solubility profile.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexanes).

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Observation: Vigorously shake or vortex each vial for 30 seconds.

-

Classification: Observe the resulting mixtures. Classify as "soluble" (clear solution), "partially soluble" (cloudy or some solid remains), or "insoluble" (majority of solid remains undissolved).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

-

-

Storage:

-

Safety Classification: While a specific Safety Data Sheet (SDS) is proprietary to the supplier, analogous ketones are often classified as irritants.[9][10] All new compounds should be handled as potentially hazardous until proven otherwise.

Conclusion

This compound is a synthetic intermediate defined by a set of predictable physical and spectroscopic properties. Its moderate lipophilicity, characteristic carbonyl group, and bromine-substituted aromatic ring give rise to a unique analytical fingerprint. The data and protocols presented in this guide offer researchers and drug development professionals a comprehensive framework for identifying, purifying, and safely handling this compound, thereby facilitating its successful application in complex synthetic endeavors.

References

-

PubChem. (n.d.). This compound | C10H11BrO | CID 260436. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). This compound, 95% Purity, C10H11BrO, 1 gram. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of butanone. Retrieved from [Link]

Sources

- 1. This compound | C10H11BrO | CID 260436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3506-70-5 [chemicalbook.com]

- 3. 4-(3-Bromophenyl)-2-butanone [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(3-Bromophenyl)-2-butanone CAS#: [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Starting Materials for 4-(3-Bromophenyl)butan-2-one Synthesis

Introduction

4-(3-Bromophenyl)butan-2-one is a valuable ketone intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromo-substituted phenyl ring and a butanone chain, offers multiple reaction sites for further functionalization. The strategic selection of starting materials is a critical first step that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an in-depth analysis of the primary retrosynthetic pathways and the corresponding commercially available or readily accessible starting materials for the preparation of this compound. We will explore the causality behind various synthetic choices, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical disconnection of the target molecule, this compound, reveals several viable synthetic strategies. The primary bond formations to consider are the C-C bond between the aromatic ring and the butane chain, and the C-C bond within the butanone moiety itself. This leads to three principal synthetic approaches, each with its own set of advantages and disadvantages.

Caption: Primary retrosynthetic disconnections for this compound.

I. Synthesis via Grignard and Organocuprate Reagents

This classical organometallic approach focuses on forming the C-C bond between the bromophenyl moiety and the butanone precursor. The key is the generation of a nucleophilic organometallic species from a brominated aromatic starting material.

Starting Materials:

-

3-Bromobenzyl Halides (Chloride or Bromide): These are commercially available and serve as excellent precursors for Grignard reagents.

-

Magnesium Turnings: Essential for the formation of the Grignard reagent.

-

Anhydrous Solvents (e.g., Diethyl Ether, Tetrahydrofuran): Crucial for the stability and reactivity of the Grignard reagent.[3]

-

Acetone or Acetonitrile: The electrophilic partner that provides the ketone functionality.[4][5]

A. Grignard Reaction with Acetone

Caption: Heck-Wacker sequence for this compound synthesis.

The Wacker oxidation is a well-established method for the oxidation of terminal alkenes to methyl ketones. [8][9][10][11][12]This two-step approach offers high functional group tolerance and is often milder than traditional oxidation methods.

III. Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be employed to introduce the butanone side chain onto the bromobenzene ring. [13][14]

Starting Materials:

-

Bromobenzene: The aromatic substrate.

-

Butanoyl Chloride or Butyric Anhydride: The acylating agent.

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): To activate the acylating agent. [15][16]* Solvent (e.g., Dichloromethane, Carbon Disulfide): An inert solvent for the reaction.

Friedel-Crafts Acylation Protocol

-

Catalyst Activation: In a dry reaction vessel, the Lewis acid (e.g., aluminum chloride) is suspended in an inert solvent. [17]2. Acylation: The acylating agent (butanoyl chloride or butyric anhydride) is added, forming the acylium ion complex. Bromobenzene is then added, and the reaction mixture is stirred, often with heating, to promote the electrophilic aromatic substitution.

-

Workup: The reaction is quenched by pouring it onto ice and acid, which hydrolyzes the aluminum complexes. The organic product is then extracted, washed, dried, and purified.

A significant consideration in the Friedel-Crafts acylation of bromobenzene is regioselectivity. The bromine atom is an ortho-, para-directing deactivator. Therefore, the acylation will primarily yield a mixture of 2-bromo- and 4-bromophenyl butanones, with the desired 3-isomer being a minor product. To circumvent this, one could start with 1,3-dibromobenzene and perform a selective reaction, or utilize a different starting material altogether.

Comparative Summary of Synthetic Routes

| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages |

| Grignard Reaction | 3-Bromobenzyl Halide, Acetone | Readily available starting materials, well-established procedure. | Requires an additional oxidation step, sensitive to moisture. |

| Organocuprate Addition | 3-Bromophenyl Halide, MVK | Direct formation of the ketone, high selectivity. | Requires organolithium reagents, which can be pyrophoric. |

| Heck-Wacker Sequence | 3-Bromoiodobenzene, Allyl Alcohol | High functional group tolerance, mild reaction conditions. | Two-step process, palladium catalysts can be expensive. |

| Friedel-Crafts Acylation | Bromobenzene, Butanoyl Chloride | Direct acylation in one step. | Poor regioselectivity for the meta-isomer, harsh conditions. |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of considerations. For laboratory-scale synthesis where starting material availability is key, the Grignard approach is often favored. For larger-scale production or syntheses requiring high selectivity and functional group tolerance, the palladium-catalyzed Heck-Wacker sequence presents a more modern and efficient alternative. The choice of starting materials and synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, cost, available equipment, and desired purity.

References

Sources

- 1. This compound | 3506-70-5 [chemicalbook.com]

- 2. This compound | C10H11BrO | CID 260436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 5. brainly.in [brainly.in]

- 6. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]

- 7. Acetone with magnesium bromide | Filo [askfilo.com]

- 8. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. maths.tcd.ie [maths.tcd.ie]

- 17. m.youtube.com [m.youtube.com]

The Unseen Catalyst: A Technical History of 4-(3-Bromophenyl)butan-2-one

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and pivotal role of 4-(3-Bromophenyl)butan-2-one as a versatile intermediate in organic synthesis, with a particular focus on its applications in pharmaceutical development. While its discovery is not marked by a singular, celebrated event, its emergence is intrinsically linked to the advancement of fundamental synthetic methodologies. This document explores the primary synthetic routes to this ketone, including classical and modern catalytic approaches, and elucidates its significance as a precursor in the synthesis of complex molecular architectures, notably in the development of antidepressant medications.

Introduction: The Quiet Emergence of a Key Building Block

The history of this compound is not one of a groundbreaking discovery in itself, but rather a story of the enabling power of organic synthesis. Its value lies in its structure: a butanone chain attached to a brominated phenyl ring. This combination of a reactive ketone functionality and a versatile aryl bromide handle makes it a highly strategic precursor for constructing more complex molecules. The bromine atom, in particular, serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide will illuminate the synthetic pathways that brought this compound into the chemist's toolkit and explore its subsequent application in the creation of vital pharmaceuticals.

Foundational Synthetic Strategies

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.

Friedel-Crafts Acylation: A Classic Approach

One of the most fundamental methods for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

In the context of this compound, this would theoretically involve the acylation of bromobenzene. However, a direct acylation with a four-carbon chain containing a ketone is not straightforward. A more practical approach involves a multi-step sequence, for instance, the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(3-bromophenyl)-4-oxobutanoic acid, followed by reduction and further manipulation to yield the target butanone.

Conceptual Friedel-Crafts Acylation Pathway:

Caption: Conceptual pathway for the synthesis of this compound via a Friedel-Crafts acylation route.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach